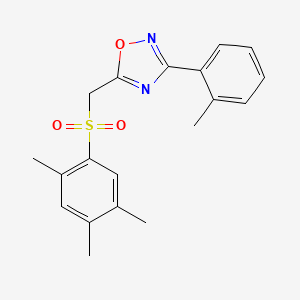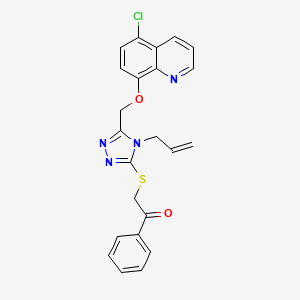
2-((4-allyl-5-(((5-chloroquinolin-8-yl)oxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-allyl-5-(((5-chloroquinolin-8-yl)oxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a useful research compound. Its molecular formula is C23H19ClN4O2S and its molecular weight is 450.94. The purity is usually 95%.
BenchChem offers high-quality 2-((4-allyl-5-(((5-chloroquinolin-8-yl)oxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-allyl-5-(((5-chloroquinolin-8-yl)oxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Potential Applications
- The compound 2-((4-allyl-5-(((5-chloroquinolin-8-yl)oxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone, due to its complex structure, is likely involved in specialized synthetic and medicinal chemistry applications. For example, similar compounds have been used in the synthesis of alpha-hydroxycarboxylic acid derivatives, where allyl systems serve as substrates for asymmetric allylic alkylation, offering potential in the development of novel pharmaceuticals (Trost, Dogra, & Franzini, 2004).
- Research involving similar compounds has demonstrated their utility in cycloaddition reactions and the synthesis of pyrimidinone derivatives. These reactions are key in developing new pharmacologically active compounds, such as antimicrobials or anti-inflammatory agents (Sharma & Mahajan, 1997).
- Compounds with structural similarities have been shown to possess antimicrobial activities, indicating potential applications in creating new antibiotics or antiseptics (Habib, Hassan, & El‐Mekabaty, 2013).
Chemical Reactions and Modifications
- The presence of allyl groups and heterocycles in compounds like 2-((4-allyl-5-(((5-chloroquinolin-8-yl)oxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone allows for further chemical modifications through reactions like metathesis and other double-bond chemistries. This versatility makes them valuable for creating a wide range of derivatives with potential biological activities (Trost, Dogra, & Franzini, 2004).
Biomedical Research and Development
- The structural complexity and reactivity of such compounds make them candidates for drug discovery and development, particularly in the areas of antimicrobial and anti-inflammatory therapies. Their ability to undergo various chemical transformations allows for the synthesis of a diverse array of biologically active molecules (Sharma & Mahajan, 1997), (Habib, Hassan, & El‐Mekabaty, 2013).
properties
IUPAC Name |
2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O2S/c1-2-13-28-21(14-30-20-11-10-18(24)17-9-6-12-25-22(17)20)26-27-23(28)31-15-19(29)16-7-4-3-5-8-16/h2-12H,1,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFYFXCGIXEMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)COC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-allyl-5-(((5-chloroquinolin-8-yl)oxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

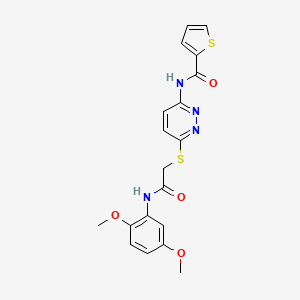
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)
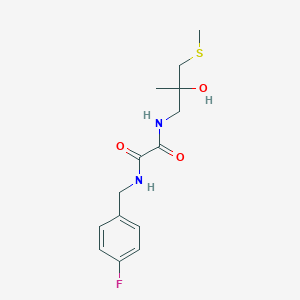
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966586.png)
![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2966587.png)
![2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B2966590.png)
![(E)-3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2966591.png)
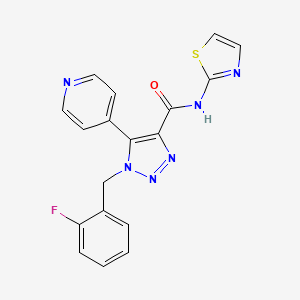
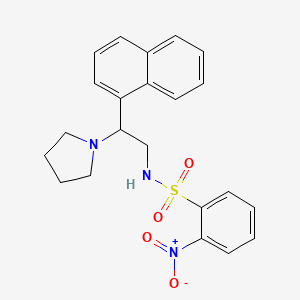
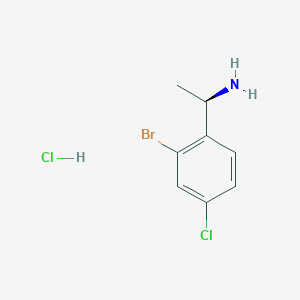
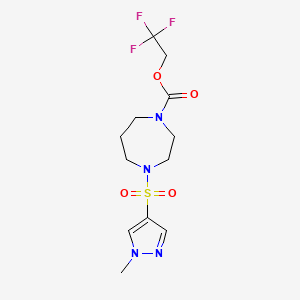
![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B2966599.png)
